1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea
Description
N-(4-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a pyridyl group and a trifluoromethyl-substituted phenyl group in its structure suggests potential biological activity and unique chemical properties.
Properties
Molecular Formula |
C13H10F3N3O |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
1-pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)9-2-1-3-11(8-9)19-12(20)18-10-4-6-17-7-5-10/h1-8H,(H2,17,18,19,20) |
InChI Key |
HZNWQUICJFQIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=NC=C2)C(F)(F)F |
solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 4-aminopyridine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, or alternative solvents that are more environmentally friendly. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the pyridyl and trifluoromethyl groups could enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-PYRIDYL)-N’-PHENYLUREA: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
N-(4-PYRIDYL)-N’-[3-(METHYL)PHENYL]UREA: The methyl group is less electronegative than the trifluoromethyl group, potentially affecting the compound’s reactivity and interactions.
Uniqueness
N-(4-PYRIDYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
